molecular formula C18H15FN2O3 B6914005 N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No.: B6914005
M. Wt: 326.3 g/mol
InChI Key: ZVHKHADHCKMCNI-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran and quinoline

Properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-15-7-16-10(2-4-17(22)21-16)6-14(15)18(23)20-13-3-1-11-8-24-9-12(11)5-13/h1,3,5-7H,2,4,8-9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHKHADHCKMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)NC3=CC4=C(COC4)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and quinoline intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism by which N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-(2,2,2-trifluoroethylamino)ethyl)benzamide: Known for its use as a systemic insecticide and acaricide.

    N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: Investigated for its antiarrhythmic activity.

    N-alkyl 2-(2-oxo-2-aryl ethyl)amino benzamide derivatives: Important in various chemical and pharmacological applications.

Uniqueness

N-(1,3-dihydro-2-benzofuran-5-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide stands out due to its unique combination of benzofuran and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

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